molecular formula C14H18N2O2 B2996275 1-(4-Methylbenzoyl)piperidine-4-carboxamide CAS No. 355815-58-6

1-(4-Methylbenzoyl)piperidine-4-carboxamide

Cat. No.: B2996275
CAS No.: 355815-58-6
M. Wt: 246.31
InChI Key: ZJXSENJAQUQGMY-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)piperidine-4-carboxamide is a synthetic small molecule belonging to the piperidine carboxamide class, which is recognized in scientific research for its potential in probing biological systems and developing novel therapeutic agents . The compound features a piperidine-4-carboxamide core, a structure frequently employed in medicinal chemistry as a versatile scaffold for designing enzyme inhibitors . This core is often functionalized with various aromatic groups, such as the 4-methylbenzoyl moiety in this compound, to interact with specific enzyme binding sites and modulate biological activity . Piperidine carboxamides with structural similarities have demonstrated significant research value in multiple areas. One primary application is as a key intermediate or precursor in the design of potent enzyme inhibitors . For instance, closely related 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives have been investigated as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII . These enzymes are critical for pH regulation in hypoxic tumor environments, and their inhibition is a validated strategy for anticancer drug development . The "tail approach" in inhibitor design often utilizes the carboxamide group to extend into variable regions of the enzyme's active site, allowing for fine-tuning of potency and selectivity over off-target isoforms like hCA I and II . Furthermore, other chemical analogues within the piperidine carboxamide series have been identified through phenotypic screening as effective antimalarial agents, targeting the Plasmodium falciparum proteasome . These inhibitors exhibit species selectivity, potently killing the malaria parasite without significant cytotoxicity to human cells, and have shown efficacy in animal models of infection . The mechanism of action for these analogues involves binding non-covalently to the β5 subunit of the proteasome, an essential enzyme for protein degradation in the parasite . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-methylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-2-4-12(5-3-10)14(18)16-8-6-11(7-9-16)13(15)17/h2-5,11H,6-9H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXSENJAQUQGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methylbenzoyl)piperidine-4-carboxamide typically involves the acylation of piperidine derivatives. One common method includes the reaction of 4-methylbenzoyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Methylbenzoyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., triethylamine). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • As an Intermediate for Therapeutic Compounds : 1-benzyl-4-R -4-NHR -piperidines are useful as intermediates for the preparation of therapeutically active compounds . The novel piperidines can be converted to corresponding amides through acid hydrolysis, which involves a nucleophilic attack on the triple bond in the nitrile group, followed by rearrangement of an activated hydrogen atom of the intermediate .
  • Inhibitor of Coronavirus Proteases : 1,4,4-trisubstituted piperidines, including derivatives of 1-(4-Methylbenzoyl)piperidine-4-carboxamide, have been identified as a novel class of non-covalent CoV Mpro inhibitors . These compounds inhibited the nsp5 main protease (Mpro) of SARS-CoV-2, suggesting potential antiviral activity .

Research Findings

  • Antiviral Activity : 1,4,4-trisubstituted piperidines were evaluated against several viruses, and promising cell culture activity was observed for human coronavirus 229E (HCoV-229E) . This finding is relevant due to the emergence of SARS-CoV-2 and the need for novel anti-CoV agents .
  • Enzyme Inhibition : While the inhibitory activity against SARS-CoV-2 nsp12-nsp7-nsp8 polymerase, nsp14 N7-methyltransferase, nsp16/nsp10 2’-O-methyltransferase, and nsp3 papain-like protease was not significant, the compounds showed clear inhibition of the nsp5 main protease (Mpro) . In silico studies supported the plausibility of these compounds binding to the catalytic site of Mpro .

Data Table

Compound ClassTargetActivity
1,4,4-trisubstituted piperidinesSARS-CoV-2 Mpro (nsp5)Inhibitory activity observed; potential as non-covalent inhibitors.
1,4,4-trisubstituted piperidinesHCoV-229EPromising cell culture activity observed.
1-benzyl-4-R -4-NHR -piperidinesN/AUseful as intermediates for preparing therapeutically active compounds; can be converted to amides via acid hydrolysis .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-(4-Methylbenzoyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of 1-(4-Methylbenzoyl)piperidine-4-carboxamide lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Biological Activity

1-(4-Methylbenzoyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

1-(4-Methylbenzoyl)piperidine-4-carboxamide features a piperidine ring with a 4-methylbenzoyl group and a carboxamide functional group. Its molecular formula is C13_{13}H15_{15}N2_2O2_2, indicating the presence of both amide and aromatic functionalities that are crucial for its biological activity.

1. Anti-inflammatory Properties

Research indicates that 1-(4-Methylbenzoyl)piperidine-4-carboxamide exhibits promising anti-inflammatory effects. It has been shown to inhibit various inflammatory markers and pathways through cell-based assays and animal models. Notably, it has potential applications in treating chronic inflammatory diseases such as arthritis and asthma.

2. Antibacterial Activity

The compound has also been studied for its inhibitory effects on enoyl-acyl carrier protein reductase, an enzyme essential for fatty acid biosynthesis in Mycobacterium tuberculosis. This suggests its potential as an antibacterial agent targeting mycobacterial infections.

3. Anticancer Potential

Preliminary studies have demonstrated that derivatives related to the benzoylpiperidine structure exhibit notable antiproliferative activity against various cancer cell lines, including breast and ovarian cancer cells. For instance, compounds similar to 1-(4-Methylbenzoyl)piperidine-4-carboxamide have shown IC50_{50} values ranging from 19.9 to 75.3 µM against specific cancer cell lines, indicating their potential as anticancer agents .

The mechanisms underlying the biological activities of 1-(4-Methylbenzoyl)piperidine-4-carboxamide involve interactions with specific biological targets:

  • Enzyme Inhibition : The compound acts as a reversible inhibitor of certain enzymes, which is critical in its anti-inflammatory and antibacterial activities.
  • Cellular Pathway Modulation : It modulates various cellular pathways involved in inflammation and cancer proliferation, leading to reduced inflammatory responses and inhibited cancer cell growth.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique structural features and biological activities of 1-(4-Methylbenzoyl)piperidine-4-carboxamide relative to similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Benzyloxy-N-(4-methylbenzoyl)piperidineContains benzyl ether instead of carboxamidePotential analgesic properties
N,N-Dimethyl-1-(4-methylbenzoyl)piperidine-4-carboxamideDimethyl substitution on nitrogenEnhanced lipophilicity
1-(Phenyl)piperidineLacks carbonyl functionalityUsed in pain management

This table illustrates how the distinct combination of functional groups in 1-(4-Methylbenzoyl)piperidine-4-carboxamide contributes to its unique pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anti-inflammatory Effects : In vitro assays demonstrated that treatment with 1-(4-Methylbenzoyl)piperidine-4-carboxamide significantly reduced levels of pro-inflammatory cytokines in activated macrophages, suggesting its utility in managing inflammatory conditions.
  • Anticancer Activity Assessment : A recent study evaluated the compound's effect on breast cancer cell lines, revealing that it induced apoptosis at concentrations below 100 µM, highlighting its potential for further development as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Methylbenzoyl)piperidine-4-carboxamide, and how can reaction conditions be optimized for high yields?

  • Methodological Answer : The compound can be synthesized via a two-step carbodiimide-mediated coupling. First, activate 1-(4-methylbenzoyl)piperidine-4-carboxylic acid with EDCI/HOBt in anhydrous acetonitrile, followed by reaction with the desired amine. Stirring at room temperature for 12–24 hours typically achieves amide bond formation. Post-reaction purification involves sequential washes (water, NaHCO₃, citric acid, brine) and recrystallization from ethanol, yielding 39–71% depending on substituents . Optimize stoichiometry (1:1:1 ratio of acid/EDCI/amine) and use inert atmospheres to minimize side reactions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Confirm structure and purity using:

  • 1H/13C NMR : Assign aromatic (δ 7.45–8.09 ppm) and piperidine protons (δ 1.52–3.78 ppm). Methylbenzoyl groups show distinct singlet peaks near δ 2.26 ppm .
  • IR Spectroscopy : Detect carbonyl (1687–1730 cm⁻¹) and sulfonamide (1612–1631 cm⁻¹) stretches .
  • Elemental Analysis : Validate molecular formula (e.g., C24H30N4O5S) with deviations <0.3% .
  • Mass Spectrometry : Use HRMS for exact mass confirmation (e.g., m/z 487.58) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoyl or piperidine moieties) influence biological activity?

  • Methodological Answer :

  • Benzoyl Modifications : Electron-withdrawing groups (e.g., sulfamoyl) enhance interactions with enzymes like carbonic anhydrase, as seen in analogs with IC₅₀ values <100 nM .
  • Piperidine Substituents : Bulky alkyl chains (e.g., phenethyl) improve T-type Ca²⁺ channel inhibition by increasing lipophilicity and target engagement .
  • SAR Validation : Test derivatives in enzyme inhibition assays (e.g., fluorescence-based CA inhibition) or cellular models (e.g., Ca²⁺ flux assays) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. Poor oral bioavailability in rats was linked to rapid glucuronidation of methylbenzoyl analogs .
  • Dose Optimization : Use allometric scaling from rodent to human doses. For example, oral administration of N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide required 10 mg/kg in mice to achieve therapeutic plasma levels .
  • Target Engagement Studies : Employ PET tracers or biomarker assays to verify target modulation in vivo .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodological Answer :

  • Docking Studies : Use X-ray structures of targets (e.g., carbonic anhydrase II, PDB: 1CA2) to predict binding poses. Prioritize derivatives with hydrogen bonds to Zn²⁺-bound water and hydrophobic interactions with Val143/Leu198 .
  • MD Simulations : Simulate ligand-receptor complexes for 100 ns to assess stability. Derivatives with <2 Å RMSD fluctuations retain activity .
  • ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability, critical for CNS-targeting analogs .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight, light-resistant containers under argon. Lyophilized samples remain stable for >2 years .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. For in vivo work, use vehicles like 10% Captisol® in saline .
  • Safety : Follow OSHA guidelines for PPE (gloves, lab coat) and fume hood use. LC-MS analysis of degraded samples can detect hydrolyzed byproducts (e.g., free piperidine) .

Data Interpretation and Validation

Q. How should researchers address discrepancies in inhibitory potency across different assay formats?

  • Methodological Answer :

  • Assay Standardization : Re-test compounds in parallel using fluorescence (e.g., CA inhibition with 4-nitrophenyl acetate) and radiometric (¹⁴CO₂ release) assays. Adjust pH (7.4 vs. 8.3) and ionic strength to match physiological conditions .
  • Control Compounds : Include reference inhibitors (e.g., acetazolamide for CA) to normalize inter-lab variability .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance (p < 0.05) .

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